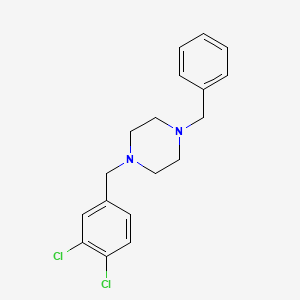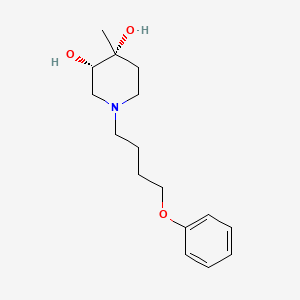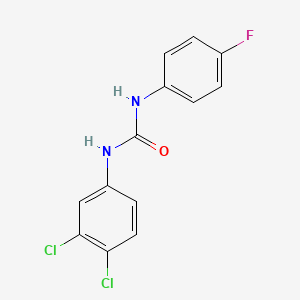![molecular formula C14H12N6 B5622054 7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5622054.png)
7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves multi-step chemical reactions, starting from pyrazole precursors. These precursors undergo a series of reactions, including heterocyclization, methylation, nucleophilic displacement, and cyclocondensation, to form the desired pyrazolo-triazolo-pyrimidine derivatives. For example, a series of these derivatives were synthesized by Baraldi et al. (1996), demonstrating potent and selective antagonistic activity against A2A adenosine receptors (Baraldi et al., 1996).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These analyses reveal the precise arrangement of atoms within the molecule, crucial for understanding the compound's biological activity and interaction with adenosine receptors. The structural features responsible for the selectivity and potency of these compounds against A2A receptors have been detailed in studies such as those by Baraldi et al. (1994), which identified compounds with low nanomolar affinity for A2A receptors (Baraldi et al., 1994).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including oxidative cyclization, which is a key step in their synthesis. The introduction of different substituents at specific positions on the pyrazolo-triazolo-pyrimidine core can significantly affect their affinity and selectivity towards adenosine receptors. Studies by Nagamatsu and Fujita (1999) describe convenient syntheses of these compounds, highlighting their potential as xanthine oxidase inhibitors, indicating broader pharmacological applications beyond adenosine receptor antagonism (Nagamatsu & Fujita, 1999).
作用機序
Target of Action
AKOS000662999, also known as 7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, CCG-143830, or Z56983804, is a small molecule that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
The compound acts as an inhibitor of CDK2, thereby disrupting the normal progression of the cell cycle . By inhibiting CDK2, the compound prevents the phosphorylation of key proteins involved in cell cycle progression, leading to cell cycle arrest . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 .
Biochemical Pathways
The primary biochemical pathway affected by AKOS000662999 is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
It is known that the compound has shown superior cytotoxic activities against certain cell lines, suggesting good cellular permeability
Result of Action
The inhibition of CDK2 by AKOS000662999 leads to cell cycle arrest, which can result in the induction of apoptosis, particularly in cancer cells . This makes the compound a potential candidate for the treatment of cancers characterized by uncontrolled cell proliferation .
将来の方向性
The compound “7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is part of a new set of small molecules that have been designed and synthesized as potential inhibitors of CDK2 . This suggests that future research may focus on further exploring its potential as a cancer treatment, as well as studying its properties and effects in more detail .
生化学分析
Biochemical Properties
7-methyl-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine plays a crucial role in biochemical reactions, primarily through its interaction with cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leucine 83, which stabilizes the enzyme-inhibitor complex . This interaction inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates and thereby disrupting cell cycle progression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound induces cell cycle arrest at the G1 phase and promotes apoptosis . This is achieved through the inhibition of CDK2, which leads to the accumulation of unphosphorylated retinoblastoma protein and the subsequent activation of apoptotic pathways. Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK2 and its downstream targets.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site and forming hydrogen bonds with key residues . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other biomolecules, such as cyclin A2, which forms a complex with CDK2 and is essential for its activity. By disrupting the CDK2-cyclin A2 complex, the compound further inhibits CDK2 activity and enhances its anti-proliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its anti-proliferative activity in cancer cells for several days
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, which limit its therapeutic potential. Studies in animal models have shown that the compound has a narrow therapeutic window, and careful dose optimization is required to achieve the desired anti-cancer effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CDK2 and other enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites These metabolites may retain some of the biological activity of the parent compound or may be further metabolized to inactive forms
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, such as CDK2 and cyclin A2, which facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within cells are influenced by its chemical properties, such as lipophilicity and molecular size, as well as the presence of specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus. The compound’s activity may be influenced by its subcellular localization, as it needs to be in close proximity to its target proteins to exert its inhibitory effects. Additionally, the compound may undergo post-translational modifications, such as phosphorylation, which can affect its localization and activity.
特性
IUPAC Name |
10-methyl-4-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c1-9-3-5-10(6-4-9)12-17-14-11-7-16-19(2)13(11)15-8-20(14)18-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVJVXGJVFGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S*,4S*)-1-{[4-(dimethylamino)phenyl]acetyl}-4-methylpiperidine-3,4-diol](/img/structure/B5621974.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B5621981.png)
![N-benzyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621984.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-2-azepanecarboxamide](/img/structure/B5622000.png)
![N-(3-ethylphenyl)-2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5622005.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5622021.png)
![3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5622023.png)

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5622053.png)
![(1S*,5R*)-6-[(3-methoxyphenyl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5622058.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5622063.png)
